4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20-7-6-17-16(20)22-10-8-21(9-11-22)15-13-4-2-3-5-14(13)18-12-19-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIMZQNHOHSPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: Starting with 2-aminobenzonitrile, the quinazoline core can be synthesized through cyclization reactions involving formamide or similar reagents.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine under appropriate conditions, such as heating in the presence of a base like potassium carbonate.
Introduction of the 1-Methylimidazole Group: Finally, the piperazine-substituted quinazoline is reacted with 1-methylimidazole, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the quinazoline core.
Scientific Research Applications
4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Piperazine-Quinazoline Motifs
4-(4-Methylpiperazin-1-yl)quinazoline (CAS: Not specified)
- Structure : Differs by replacing the 1-methylimidazol-2-yl group with a methyl group on piperazine.
- This analog is a key intermediate in synthesizing kinase inhibitors but lacks the imidazole-mediated bioactivity .
Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines
- Example : 4-Chloro-2-(4-piperazin-1-yl)quinazolines (e.g., compounds 6(A-G) from ).
- Comparison : The chloro substituent at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions. These compounds exhibit anticonvulsant activity in rodent models, suggesting the quinazoline-piperazine scaffold’s utility in neurological applications. The target compound’s imidazole group may confer additional metabolic stability over chlorine .
Doxazosin (Antihypertensive Agent)
- Structure: 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline.
- Comparison: The benzodioxan-carbonyl group in doxazosin enables α1-adrenergic receptor antagonism. The target compound’s imidazole substituent may redirect selectivity toward non-adrenergic targets (e.g., enzymes like glucocerebrosidase) .
Imidazole-Containing Piperazine Derivatives
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structure : Features a bipyridine-imidazole core linked to a phenylenediamine group.
- Comparison : The bipyridine system extends conjugation, enhancing fluorescence properties. Unlike the target compound, this derivative is tailored for optical applications rather than therapeutic use .
1-Methyl-2-[4-[4-(1-methylimidazol-2-yl)phenoxy]butoxy]phenylimidazole
- Structure: Incorporates a phenoxy-butoxy linker between imidazole and phenyl groups.
- Comparison : The flexible linker improves membrane permeability, a feature absent in the rigid quinazoline scaffold. This highlights trade-offs between rigidity (target specificity) and flexibility (bioavailability) .
Glucocerebrosidase Inhibitors ()
- Examples : 4-(Piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (25) and sulfonamide derivatives (10, 26ab, 26ac).
- Activity : Compound 25 showed moderate glucocerebrosidase inhibition (IC₅₀ = 12 µM), while sulfonamide derivatives (e.g., 26ab) exhibited enhanced potency (IC₅₀ = 3.5 µM).
- Synthesis : The target compound’s imidazole group could replace thiophen-2-yl or sulfonamide moieties to optimize binding interactions. Pd-catalyzed cross-coupling (as in compound 24’s synthesis) may apply to its preparation .
Data Tables: Key Comparative Metrics
Table 1. Structural and Functional Comparison
Biological Activity
4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline core structure, which is known for its pharmacological potential, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a quinazoline moiety substituted with a piperazine ring, which is further functionalized with a 1-methylimidazole group. The synthesis typically involves several steps:
- Formation of the Quinazoline Core : Starting from 2-aminobenzonitrile, cyclization reactions are employed to create the quinazoline structure.
- Substitution with Piperazine : The quinazoline core is reacted with piperazine under basic conditions.
- Introduction of the 1-Methylimidazole Group : This step often utilizes coupling reagents to facilitate the reaction between the piperazine-substituted quinazoline and 1-methylimidazole.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Notably, it acts as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. By binding to the active sites of these kinases, the compound can effectively block their function, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. For instance:
- In vitro Studies : Compounds similar to this one have shown significant activity against various cancer cell lines, including prostate and pancreatic cancers. The presence of specific substituents on the quinazoline ring enhances their potency as kinase inhibitors .
- Mechanistic Insights : Studies have demonstrated that these compounds can inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Kinase Inhibition : It selectively inhibits receptor tyrosine kinases (RTKs) involved in tumor growth and metastasis. For example, it has shown effectiveness against EGFR and FGFR-1 at low nanomolar concentrations .
- Other Enzymatic Targets : Additionally, there is evidence suggesting that it may inhibit other enzymes linked to cancer progression and inflammation .
Other Biological Activities
Beyond anticancer effects, this compound exhibits various other biological activities:
- Antioxidant Activity : Some derivatives have been shown to possess antioxidant properties by inhibiting specific oxidase enzymes .
- Analgesic and Anti-inflammatory Effects : Preliminary studies indicate potential pain-relieving properties similar to conventional NSAIDs .
Comparative Analysis with Related Compounds
The unique structure of this compound distinguishes it from other quinazoline derivatives. A comparison table is provided below:
| Compound Name | Key Biological Activity | Notable Structural Features |
|---|---|---|
| This compound | Kinase inhibition, anticancer activity | Quinazoline core + 1-methylimidazole |
| 2-(4-substituted-piperidin/piperazine)-quinazolines | Antimicrobial, anti-inflammatory | Varies based on substituents |
| Aryl methylene thiopyrimidine derivatives | Anti-HIV and anticancer | Different core structure |
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Cancer Therapy Trials : A recent trial evaluated a series of quinazoline derivatives similar to this compound against various tumor types, revealing significant improvements in patient outcomes when combined with existing therapies .
- Mechanistic Studies : Research focusing on the cellular mechanisms demonstrated that these compounds not only inhibit kinase activity but also induce apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic routes are commonly employed for 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a quinazoline core with a substituted piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 4-chloroquinazoline derivatives with 1-methylimidazol-2-yl-piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ .
- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, using ligands like Pd(PPh₃)₂Cl₂ and boronic acid derivatives .
Optimization strategies : - Solvent selection : Higher yields are achieved in 1,4-dioxane/water mixtures due to improved solubility and reaction homogeneity .
- Temperature control : Prolonged reflux (16–24 hours) ensures complete conversion, as evidenced by TLC monitoring .
Basic: What spectroscopic and chromatographic methods validate the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Peaks for the quinazoline aromatic protons (δ 7.5–8.5 ppm) and piperazine/imidazole protons (δ 3.0–4.5 ppm) confirm regiochemistry. For example, the imidazole methyl group appears as a singlet near δ 3.7 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%), with UV detection at 254 nm .
Advanced: How do structural modifications to the quinazoline core influence alpha-1 adrenoceptor binding affinity and selectivity?
Answer:
- Quinazoline substitutions : Electron-withdrawing groups (e.g., Cl at position 4) enhance receptor affinity by stabilizing charge-transfer interactions with the adrenoceptor’s hydrophobic pocket .
- Piperazine linker : The 1-methylimidazol-2-yl group increases selectivity for alpha-1 over alpha-2 receptors via steric hindrance, reducing off-target binding .
- SAR studies : Analogues with 6,7-dimethoxy groups on quinazoline show nM-level binding (IC₅₀ ~10 nM), comparable to prazosin, a clinical alpha-1 antagonist .
Advanced: What in vivo models are appropriate for evaluating antihypertensive efficacy, and how do pharmacokinetic properties inform dosing?
Answer:
- Spontaneously hypertensive rats (SHR) : Oral administration (5 mg/kg) reduces systolic blood pressure by 20–30 mmHg at 6 hours post-dose, mimicking human hypertension pathophysiology .
- Pharmacokinetics : Low oral bioavailability (<30%) due to first-pass metabolism necessitates prodrug strategies. Plasma half-life (t₁/₂ ~4 hours) supports twice-daily dosing .
- Metabolite profiling : LC-MS/MS identifies N-dealkylation and imidazole oxidation as major metabolic pathways, guiding structural stabilization efforts .
Advanced: How can contradictory solubility and stability data be resolved methodologically?
Answer:
- Differential scanning calorimetry (DSC) : Detects polymorphic forms affecting solubility. For example, a crystalline form may show 10-fold lower aqueous solubility than an amorphous counterpart.
- Forced degradation studies : Exposure to heat (40°C), humidity (75% RH), and light (ICH Q1B) identifies degradation products (e.g., quinazoline ring oxidation) via LC-MS .
- pH-solubility profiling : Solubility peaks at pH 2–3 (gastric conditions) suggest formulation with enteric coatings to enhance oral absorption .
Advanced: What computational strategies predict interactions with serotonin receptors (e.g., 5-HT₁A)?
Answer:
- Molecular docking : Aligns the compound’s piperazine-imidazole moiety with 5-HT₁A’s transmembrane helices (e.g., Asp116 for hydrogen bonding) .
- MD simulations : Predicts stable binding (RMSD <2 Å over 100 ns) and identifies key residues (e.g., Ser199) for mutagenesis validation .
- Comparative analysis : Structural similarity to 18F-Mefway, a 5-HT₁A PET tracer, suggests potential imaging applications .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Silica gel (60–120 mesh) with gradients of EtOAc/hexane (3:7 to 7:3) separates regioisomers .
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals, confirmed by sharp melting points (MP ~180–185°C) .
Advanced: Are there reported off-target effects, and how is receptor selectivity assessed?
Answer:
- Off-target profiling : Radioligand binding assays against 50+ receptors (e.g., H1 histamine, dopamine D2) reveal >100-fold selectivity for alpha-1 adrenoceptors .
- Functional assays : Isolated rat aorta contraction studies confirm antagonism of phenylephrine-induced responses (pA₂ ~8.5), with no activity in beta-adrenoceptor models .
Advanced: What evidence supports potential antiparasitic applications via hemozoin inhibition?
Answer:
- Structural analogs : Derivatives with 2,4-disubstituted imidazopyridines inhibit hemozoin formation (IC₅₀ ~50 nM) in Plasmodium falciparum, with fast parasiticidal activity .
- Mechanistic studies : UV-vis spectroscopy detects heme-drug complexation, while TEM confirms disrupted hemozoin crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
